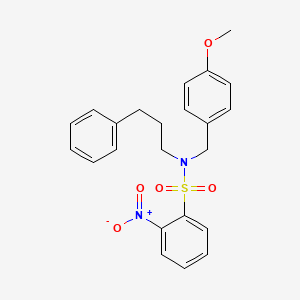
tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a difluorophenyl group, and a hydroxypentynyl moiety
Preparation Methods
The synthesis of tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate typically involves multiple steps, including the formation of the hydroxypentynyl moiety and the introduction of the difluorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxyl or difluorophenyl groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as its ability to interact with specific enzymes or receptors. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in a pharmacological setting, it may inhibit or activate certain enzymes, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate can be compared to other compounds with similar structural features, such as those containing tert-butyl groups or difluorophenyl groups. Its uniqueness lies in the specific combination of these groups and the resulting chemical properties. Similar compounds might include tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxyhex-4-yn-2-yl)carbamate or tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxybut-4-yn-2-yl)carbamate, which differ in the length of the carbon chain.
Properties
Molecular Formula |
C16H18F2NO3- |
|---|---|
Molecular Weight |
310.32 g/mol |
IUPAC Name |
N-tert-butyl-N-[(1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl]carbamate |
InChI |
InChI=1S/C16H19F2NO3/c1-5-6-13(19(15(21)22)16(2,3)4)14(20)11-9-10(17)7-8-12(11)18/h1,7-9,13-14,20H,6H2,2-4H3,(H,21,22)/p-1/t13-,14-/m0/s1 |
InChI Key |
HSHHYKFBPLWCAH-KBPBESRZSA-M |
Isomeric SMILES |
CC(C)(C)N([C@@H](CC#C)[C@H](C1=C(C=CC(=C1)F)F)O)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)N(C(CC#C)C(C1=C(C=CC(=C1)F)F)O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


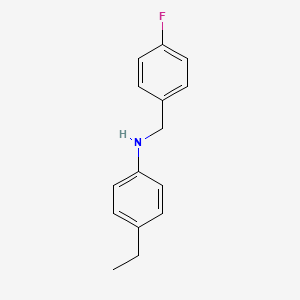
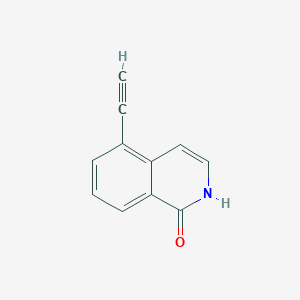
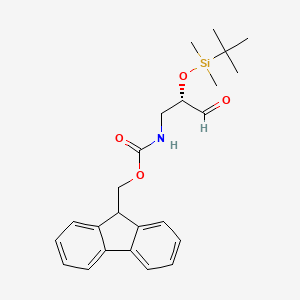

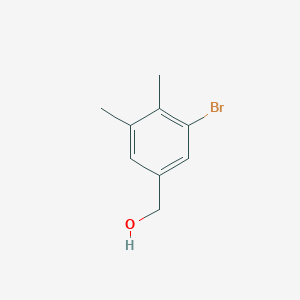
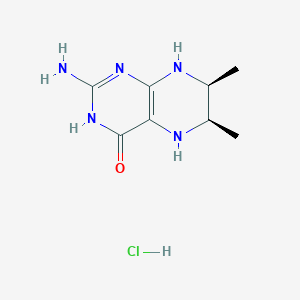

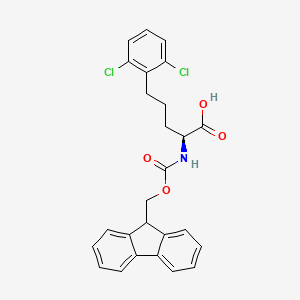
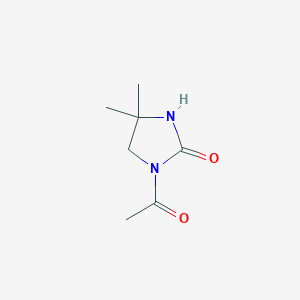


![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)

